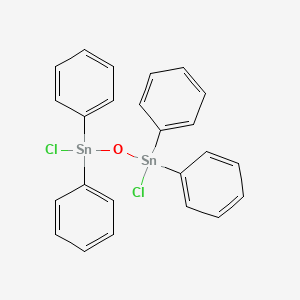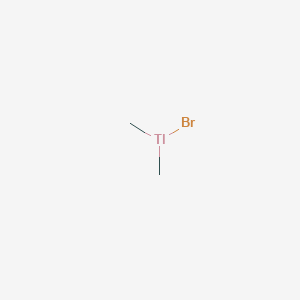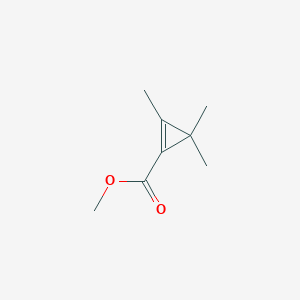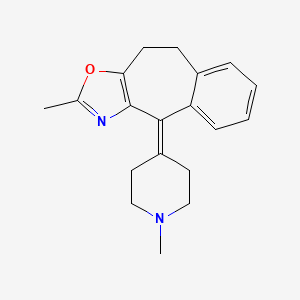
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by a cyclopropane ring substituted with dimethyl and methylpropenyl groups, and an ester linkage to a phenylthio-substituted benzyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of a suitable alkene with a carbene precursor under controlled conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid with m-(phenylthio)benzyl alcohol under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, high-throughput reactors, and advanced purification techniques.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropane ring to a more stable alkane.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and ester linkage play crucial roles in its binding affinity and reactivity. The phenylthio group may also contribute to its biological activity by interacting with specific protein sites.
類似化合物との比較
Similar Compounds
Phenothrin: Another ester of cyclopropanecarboxylic acid with insecticidal properties.
Ethyl chrysanthemate: An ester with similar structural features but different functional groups.
Jasmolin I and II: Compounds with similar cyclopropane rings but different ester linkages.
Uniqueness
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylthio substitution differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
特性
CAS番号 |
26003-02-1 |
|---|---|
分子式 |
C23H26O2S |
分子量 |
366.5 g/mol |
IUPAC名 |
(3-phenylsulfanylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H26O2S/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3 |
InChIキー |
XQDKOBSVNLYHHA-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)SC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


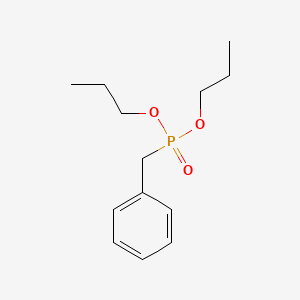
![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)

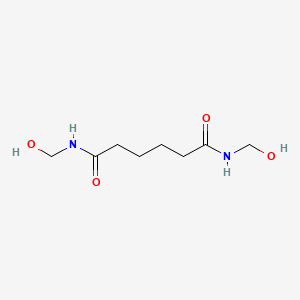
![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)
